4-Ethenyl-N-(3-hydroxy-2,2-dimethylpropyl)benzamide
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Overview
Description
4-Ethenyl-N-(3-hydroxy-2,2-dimethylpropyl)benzamide is a chemical compound characterized by its unique structure, which includes an ethenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-N-(3-hydroxy-2,2-dimethylpropyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethenylbenzoic acid and 3-hydroxy-2,2-dimethylpropylamine.
Amide Formation: The carboxylic acid group of 4-ethenylbenzoic acid is activated using reagents like thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This intermediate is then reacted with 3-hydroxy-2,2-dimethylpropylamine to form the desired benzamide.
Reaction Conditions: The reaction is typically carried out under anhydrous conditions and may require a catalyst such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-N-(3-hydroxy-2,2-dimethylpropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethenyl-N-(3-hydroxy-2,2-dimethylpropyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethenyl-N-(3-hydroxy-2,2-dimethylpropyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
4-Ethenyl-N-(3-hydroxypropyl)benzamide: Similar structure but lacks the dimethyl groups.
4-Ethenyl-N-(3-hydroxy-2-methylpropyl)benzamide: Similar structure with only one methyl group.
4-Ethenyl-N-(3-hydroxy-2,2-dimethylbutyl)benzamide: Similar structure with an extended alkyl chain.
Uniqueness
4-Ethenyl-N-(3-hydroxy-2,2-dimethylpropyl)benzamide is unique due to the presence of the 3-hydroxy-2,2-dimethylpropyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
113193-99-0 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-ethenyl-N-(3-hydroxy-2,2-dimethylpropyl)benzamide |
InChI |
InChI=1S/C14H19NO2/c1-4-11-5-7-12(8-6-11)13(17)15-9-14(2,3)10-16/h4-8,16H,1,9-10H2,2-3H3,(H,15,17) |
InChI Key |
VOQCFRNBOBZGKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=C(C=C1)C=C)CO |
Origin of Product |
United States |
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